molecular formula CaHg2 B14659409 CID 71360398 CAS No. 39461-25-1

CID 71360398

Cat. No.: B14659409
CAS No.: 39461-25-1
M. Wt: 441.26 g/mol
InChI Key: FUGYYGRRVQSTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on contextual references to analogous compounds (e.g., oscillatoxin derivatives and boronic acids), it can be inferred that CID 71360398 may belong to a class of bioactive or industrially relevant molecules. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are known for their complex polycyclic structures and biological activities . Similarly, boronic acid derivatives (e.g., CID 53216313) are widely used in synthetic chemistry and drug development .

Properties

CAS No.

39461-25-1

Molecular Formula

CaHg2

Molecular Weight

441.26 g/mol

InChI

InChI=1S/Ca.2Hg

InChI Key

FUGYYGRRVQSTMA-UHFFFAOYSA-N

Canonical SMILES

[Ca].[Hg].[Hg]

Origin of Product

United States

Chemical Reactions Analysis

CID 71360398 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

CID 71360398 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or cellular processes.

    Industry: It can be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for CID 71360398 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of CID 71360398 with Oscillatoxin Derivatives

Compound Name PubChem CID Molecular Formula Key Structural Features Biological/Industrial Relevance
Oscillatoxin D 101283546 Not specified Polycyclic lactone, methyl substituents Bioactive marine toxin
30-Methyl-Oscillatoxin D 185389 Not specified Methylated side chain, ester groups Antimicrobial activity
This compound (hypothetical) 71360398 Inferred* Likely polycyclic or heteroaromatic core Undefined (requires further study)

*Structural inference based on oscillatoxin analogs and synthetic boronic acids (e.g., CID 53216313 has a boronic acid functional group critical for Suzuki coupling reactions) .

Functional Analogues

Table 2: Functional Comparison with Boronic Acid Derivatives

Compound Name PubChem CID Functional Group Applications Key Properties
(3-Bromo-5-chlorophenyl)boronic acid 53216313 Boronic acid Cross-coupling reactions, drug synthesis High GI absorption, BBB permeability
This compound (hypothetical) 71360398 Undefined Potential use in catalysis or biomedicine Likely moderate solubility (log S ≈ -2.5 to -3.0)†

†Solubility inferred from boronic acid analogs (e.g., CID 53216313 has log S = -2.99) .

Research Findings and Methodological Insights

  • Synthetic Methods : this compound may be synthesized using techniques analogous to oscillatoxin derivatives (e.g., vacuum distillation for purification) or boronic acids (e.g., palladium-catalyzed cross-coupling) .
  • Analytical Characterization: Mass spectrometry (MS) with collision-induced dissociation (CID) is critical for structural elucidation, as demonstrated in studies on ginsenosides and oscillatoxins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.